molecular formula C11H18O3 B1330150 Ethyl 2-oxo-1-cyclooctanecarboxylate CAS No. 4017-56-5

Ethyl 2-oxo-1-cyclooctanecarboxylate

Cat. No. B1330150
CAS RN: 4017-56-5
M. Wt: 198.26 g/mol
InChI Key: OJCDCHCBNASPBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves regiocontrolled halogenation and palladium-catalyzed coupling reactions, as seen in the synthesis of variously substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate . Similarly, ethyl esters with azirine and phosphonate groups have been generated in situ and reacted with 1,3-dienes to produce cycloadducts . These methods could potentially be adapted for the synthesis of ethyl 2-oxo-1-cyclooctanecarboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction . For instance, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized and its crystal structure was determined, providing valuable information on the conformation and interactions within the crystal lattice .

Chemical Reactions Analysis

Ethyl esters can undergo various chemical reactions, including oxidative scission when reacted with RuO4, leading to ring opening and the formation of new products . The reactivity of ethyl esters can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the outcome of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl esters are influenced by their molecular structure. For example, the presence of substituents such as fluorine or bromine atoms can affect the compound's reactivity and interaction with other molecules . The crystal packing stability is also influenced by intermolecular interactions such as hydrogen bonding .

Scientific Research Applications

Ring Expansion Reactions

Ethyl 2-oxo-1-cyclooctanecarboxylate is utilized in novel ring expansion reactions. For instance, when treated with tBuOH-tBuOK, it affords unusual ring expansion products like ethyl 3,5-dioxo-1-cyclooctanecarboxylate and related compounds in various yields (Tsuzuki, Hashimoto, Shirahama, & Matsumoto, 1977).

Catalyst in Michael Addition

This compound has been used in the Michael addition of β-keto esters to methyl vinyl ketone (MVK). In the presence of a pentacoordinate organosilicate, it reacts with MVK to produce ethyl 2-oxo-1-(3-oxo-1-butyl)-1-cyclohexanecarboxylate in high yield. This demonstrates its potential as a catalyst or reactant in organic synthesis processes (Tateiwa & Hosomi, 2001).

Synthesis of Fluorescent Dyes

Ethyl 2-oxo-1-cyclooctanecarboxylate has been involved in the synthesis of new fluorescent dyes. These dyes have demonstrated excellent orientation parameters in nematic liquid crystals, indicating high potential for application in liquid crystal displays (Bojinov & Grabchev, 2003).

Pharmaceutical Research

In the field of pharmaceutical research, derivatives of ethyl 2-oxo-1-cyclooctanecarboxylate have been synthesized and evaluated for their local anesthetic and antiarrhythmic activity. Some compounds showed comparable activity to known drugs, indicating its potential in medicinal chemistry (Al-Obaid, El-Subbagh, Al‐Shabanah, & Mahran, 1998).

Synthesis of Heterocyclic Compounds

This compound is also used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, highlighting its utility in creating complex heterocyclic structures, which are important in various chemical and pharmaceutical applications (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

Photochemical Reactions

In photochemical studies, ethyl 2-oxo-1-cyclohexanecarboxylate underwent reactions in alcoholic solutions, forming various ω-alkoxycarbonylesters. This demonstrates its role in facilitating photochemical transformations, which are critical in synthetic chemistry (Tokuda, Watanabe, & Itoh, 1978).

Synthesis of 2H-pyran Derivatives

Ethyl oxo-(2-oxo-cycloalkyl)-ethanoates, including ethyl 2-oxo-1-cyclooctanecarboxylate, have been used in reactions with triphenylphosphine and dialkyl acetylenedicarboxylates. This process produces spiro-cyclobutene derivatives, which are precursors to electron-deficient 1,3-dienes and subsequently to 2H-pyran derivatives, showing its versatility in complex organic syntheses (Yavari & Bayat, 2003).

Catalysis in Coupling Reactions

It has also been employed as a ligand in copper-catalyzed coupling reactions. This usage underscores its role in facilitating the synthesis of a variety of organic compounds, including N-arylamides and aryl ethers, under mild conditions (Lv & Bao, 2007).

Noble Metal Compound Syntheses

This compound has been a subject in the study of noble metal compound syntheses, specifically in the carbonylation of cyclooctadienes. Such research is crucial for the development of new catalytic processes in organic chemistry (Tsuji, Hosaka, Kiji, & Susuki, 1966).

Ultrasonic Synthesis in Cycloaddition Reactions

In another innovative application, ultrasonic synthesis methods have been used for the cycloaddition reaction of ethyl propiolate with this compound. The study of these reactions contributes to the understanding of regioselectivity in organic synthesis (Aboelnaga, Hagar, & Soliman, 2016).

Safety And Hazards

Specific safety and hazard information for Ethyl 2-oxo-1-cyclooctanecarboxylate is not provided in the sources. It is always recommended to handle chemicals with appropriate safety measures .

properties

IUPAC Name

ethyl 2-oxocyclooctane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-2-14-11(13)9-7-5-3-4-6-8-10(9)12/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCDCHCBNASPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280892
Record name Ethyl 2-oxo-1-cyclooctanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-1-cyclooctanecarboxylate

CAS RN

4017-56-5
Record name 4017-56-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4017-56-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18993
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-oxo-1-cyclooctanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Tateiwa, A Hosomi - European journal of organic chemistry, 2001 - Wiley Online Library
… Ethyl 2‐oxo‐1‐cyclopentanecarboxylate, ethyl 2‐oxo‐1‐cyclooctanecarboxylate, ethyl 2‐methyl‐3‐oxobutanoate, and ethyl 2‐ethyl‐3‐oxobutanoate also reacted with MVK in the …

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